Nickel(II) sulfamate tetrahydrate

Catalog No.
S1491260
CAS No.
124594-15-6
M.F
H12N2NiO10S2
M. Wt
322.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) sulfamate tetrahydrate

CAS Number

124594-15-6

Product Name

Nickel(II) sulfamate tetrahydrate

IUPAC Name

nickel(2+);disulfamate;tetrahydrate

Molecular Formula

H12N2NiO10S2

Molecular Weight

322.9 g/mol

InChI

InChI=1S/2H3NO3S.Ni.4H2O/c2*1-5(2,3)4;;;;;/h2*(H3,1,2,3,4);;4*1H2/q;;+2;;;;/p-2

InChI Key

TXRHHNYLWVQULI-UHFFFAOYSA-L

SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2]

Canonical SMILES

NS(=O)(=O)[O-].NS(=O)(=O)[O-].O.O.O.O.[Ni+2]
  • Electrodeposition

    Nickel(II) sulfamate tetrahydrate is a primary electrolyte component for electrodeposition of nickel films and coatings. It offers several advantages over other nickel salts, such as:

    • High leveling and throwing power: This enables the formation of smooth and uniform deposits even on complex surfaces .
    • Electrodeposition of high-purity nickel: The presence of sulfate ions in the electrolyte suppresses the co-deposition of impurities, leading to purer nickel deposits .
    • Improved operational characteristics: Nickel(II) sulfamate tetrahydrate electrolytes exhibit good conductivity, wide operating current density ranges, and lower operating temperatures compared to other electrolytes .
  • Synthesis of nanomaterials

    Nickel(II) sulfamate tetrahydrate is a precursor for the synthesis of various nickel-based nanomaterials, such as:

    • Nickel nanoparticles: These nanoparticles find applications in catalysis, energy storage, and electronics .
    • Nickel hydroxide/sulfide nanostructures: These nanostructures hold promise for applications in photocatalysis, energy conversion, and supercapacitors .
  • Battery research

    Nickel(II) sulfamate tetrahydrate is being explored as an electrolyte component for rechargeable nickel-based batteries. It offers potential advantages like:

    • Improved cycle life and stability: The use of nickel(II) sulfamate can lead to longer-lasting and more stable batteries compared to traditional electrolytes .

Nickel(II) sulfamate tetrahydrate is a coordination compound with the molecular formula Ni SO3NH2)24H2O\text{Ni SO}_3\text{NH}_2)_2\cdot 4\text{H}_2\text{O} and a molecular weight of approximately 322.93 g/mol . This compound appears as blue-green crystals and is fully soluble in water . It is often utilized in various industrial applications, particularly in electroplating processes due to its favorable properties.

, particularly in aqueous solutions. Some notable reactions include:

  • Dehydration: Upon heating, it can lose water molecules, leading to the formation of an anhydrous nickel(II) sulfamate.
  • Complexation: It can form complexes with various ligands, which can alter its solubility and reactivity.
  • Redox Reactions: Nickel(II) can participate in redox reactions, where it may be oxidized to nickel(III) or reduced to nickel(I).

Nickel(II) sulfamate tetrahydrate exhibits biological activity that warrants attention. It has been noted for its potential toxicity, particularly through oral ingestion and skin contact, which may cause allergic reactions . In biological systems, nickel ions can influence various enzymatic processes and may have implications in human health, including potential carcinogenic effects.

The synthesis of nickel(II) sulfamate tetrahydrate typically involves the following methods:

  • Neutralization Reaction: Nickel(II) sulfate can be reacted with sulfamic acid in an aqueous solution to produce nickel(II) sulfamate tetrahydrate.
    NiSO4+2H3NSO3Ni SO3NH2)2+H2SO4\text{NiSO}_4+2\text{H}_3\text{NSO}_3\rightarrow \text{Ni SO}_3\text{NH}_2)_2+\text{H}_2\text{SO}_4
  • Crystallization: The resulting solution can be concentrated and allowed to crystallize, yielding the tetrahydrate form.
  • Hydration: The compound can also be synthesized by adding water to anhydrous nickel sulfamate under controlled conditions.

Studies on the interactions of nickel(II) sulfamate tetrahydrate with biological molecules have shown that it can bind to proteins and nucleic acids, potentially altering their structure and function. This binding may lead to cytotoxic effects, making it essential for further research into its safety and biological implications .

Nickel(II) sulfamate tetrahydrate shares similarities with several other nickel compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Nickel(II) sulfateNiSO₄Commonly used in electroplating but less soluble than sulfamate.
Nickel(II) chlorideNiCl₂Highly soluble but more toxic compared to sulfamate.
Nickel(II) acetateNi(C₂H₃O₂)₂Used in organic synthesis; less effective for electroplating.
Nickel(II) nitrateNi(NO₃)₂Strong oxidizing agent; not suitable for plating applications.

Nickel(II) sulfamate tetrahydrate is particularly valued for its solubility and stability in plating solutions, making it preferable for specific industrial applications compared to other nickel salts.

Direct Metal Reaction Protocols

Nickel Powder-Sulfamic Acid Interaction Dynamics

The dissolution of metallic nickel in sulfamic acid solutions represents the most industrially scalable synthesis route. Nickel powder (99.9% purity, <50 μm particle size) reacts with aqueous sulfamic acid (H₂NSO₃H) under reflux conditions (80–95°C), achieving >98% conversion within 4–6 hours [1] . The reaction proceeds via oxidative dissolution:

$$
\text{Ni}^0 + 2\text{H}^+ + 2\text{HSO}3\text{NH}2 \rightarrow \text{Ni}^{2+} + 2\text{SO}3\text{NH}2^- + \text{H}_2\uparrow
$$

Key parameters influencing reaction efficiency include:

ParameterOptimal RangeEffect on Reaction Rate
Acid Concentration1.5–2.5 MLinear increase up to 2.0 M
Temperature85±5°C3.2× rate increase per 10°C
Particle Size<75 μmInverse square dependence

Stoichiometric excess of sulfamic acid (3:1 molar ratio) prevents nickel hydroxide precipitation while maintaining solution pH <3.5 . Continuous agitation (≥500 rpm) eliminates passivation through efficient mass transfer at the metal-electrolyte interface [1].

Oxidizing Agent Optimization Strategies (H₂O₂ Catalysis)

Hydrogen peroxide (H₂O₂) accelerates nickel dissolution by shifting the reaction mechanism from proton-driven to oxidative pathways. At 30% H₂O₂ concentration:

$$
\text{Ni}^0 + \text{H}2\text{O}2 + 2\text{H}^+ \rightarrow \text{Ni}^{2+} + 2\text{H}_2\text{O}
$$

Pulse-wise H₂O₂ addition (0.5–1.0 mL/min per 100 g Ni) reduces metal surface passivation while minimizing peroxide decomposition [6]. Comparative studies demonstrate:

Oxidizer SystemDissolution Rate (g/cm²·h)Nickel Utilization (%)
Thermal (No H₂O₂)0.1272.4
10% H₂O₂0.4189.7
30% H₂O₂0.6895.2

Oxygen sparging (0.5 L/min) synergizes with H₂O₂ by regenerating oxidative species through Fenton-like reactions [5]. However, chloride contamination (>50 ppm) must be avoided to prevent parasitic chlorine generation [5] [6].

Electrochemical Synthesis Pathways

Anodic Dissolution Mechanisms in Sulfamate Media

Controlled-potential anodic dissolution (1.8–2.2 V vs. SCE) of nickel electrodes in sulfamate electrolytes produces high-purity Ni²⁺ solutions. The process follows Tafel kinetics with distinct reaction stages:

  • Activation Control (0–15 min):
    $$
    \text{Ni}^0 \rightarrow \text{Ni}^{2+} + 2e^-
    $$
    Current density: 25–50 mA/cm²

  • Mass Transfer Control (>15 min):
    Diffusion-limited regime governed by boundary layer thickness (δ ≈ 50 μm)

Polarization studies reveal sulfamate's complexing action lowers dissolution overpotential by 340 mV compared to sulfate systems [7]. Electrolyte composition critically affects Faradaic efficiency:

ComponentConcentrationEfficiency Impact
Ni(SO₃NH₂)₂1.2 MBaseline (100%)
Boric Acid0.4 M+12%
Sodium Lauryl Sulfate0.1 g/L+8%

Pulse Current Modulation for Crystal Habit Control

Reverse pulse plating (10 ms ON, 50 ms OFF) enables precise regulation of nickel crystal morphology. Duty cycle variations produce distinct microstructures:

Pulse ParameterDeposit Characteristics
10% Duty Cycle(220)-oriented nanograins (8–12 nm)
50% Duty CycleMixed (111)/(200) textures
90% Duty CycleColumnar (200) grains (>1 μm)

Current reversal during OFF periods induces selective dissolution of high-energy crystal facets, promoting low-surface-energy configurations [7]. Frequency optimization (50–200 Hz) further refines grain size distribution:

$$
d = k \cdot f^{-0.33}
$$

Where $$d$$ = grain diameter (nm) and $$f$$ = pulse frequency (Hz). This relationship enables sub-10 nm crystallite fabrication at 200 Hz [7].

Nickel(II) sulfamate tetrahydrate represents a cornerstone compound in advanced electrodeposition technologies, offering superior performance characteristics compared to conventional nickel sulfate systems. The compound's unique electrochemical properties enable precise control over deposit morphology, internal stress, and mechanical properties, making it indispensable for high-performance engineering applications, particularly in aerospace and precision manufacturing sectors [1] [2] [3].

Stress Control Mechanisms in Nickel Matrix Deposition

Sulfamate Decomposition Byproducts & Internal Stress Relationships

The electrodeposition process from nickel sulfamate tetrahydrate involves complex electrochemical reactions that significantly influence the internal stress characteristics of the resulting deposits. Research demonstrates that sulfamate decomposition produces several intermediate species including sulfite, dithionate, azodisulfonate, and other unidentified compounds that directly correlate with internal stress development [4] [5].

The fundamental mechanism involves the oxidation of sulfamate anions at the anode, which can occur when uncontrolled anode behavior develops. This oxidation process generates decomposition products that alter both the sulfur content and internal stress characteristics of the deposits [1]. Studies have shown that nickel sulfamate deposits exhibiting tensile internal stress were obtained from conventional solutions with stress levels stabilized at 50 megapascals (7,252 pounds per square inch) [1].

The relationship between sulfamate decomposition and stress development follows a predictable pattern. When sulfamate decomposition occurs, the resulting byproducts can lower internal stress and simultaneously increase the sulfur content of deposits [1]. This phenomenon has been systematically studied, revealing that the extent of these changes in internal stress and sulfur content significantly affects the ultimate tensile strength and percentage elongation of sulfamate nickel electrodeposits [1].

Temperature plays a critical role in sulfamate decomposition kinetics. Temperatures exceeding 71°C (160°F) must be avoided to prevent excessive sulfamate decomposition and consequent stress increases [6]. The decomposition process becomes increasingly problematic at elevated temperatures, leading to the formation of byproducts that compromise deposit quality and stress characteristics.

The presence of chloride ions significantly influences sulfamate stability and stress development. Higher chloride concentrations, typically raised to 8-10 grams per liter to prevent anode polarization during high-speed plating, can exacerbate stress development and necessitate the addition of stress-reducing agents [2]. This creates a delicate balance between achieving high deposition rates and maintaining optimal stress characteristics.

Compressive vs. Tensile Stress Modulation Techniques

The manipulation of internal stress in nickel sulfamate electrodeposits can be achieved through precise control of deposition parameters and the strategic use of auxiliary electrodes. Compressive stress can be induced by incorporating platinum foil anodes in the electrochemical circuit, passing 1-2 percent of the total current through the auxiliary anode at current densities of 2.7 amperes per square meter [1]. This technique produces deposits with internal stress of 71 megapascals in compression, demonstrating the effectiveness of controlled current distribution in stress modulation.

The optimization of process parameters enables precise stress control within desired ranges. Solutions containing 76.5 grams per liter of nickel yield lowest stress at pH levels between 3.8 and 4.8, while solutions with 107 grams per liter of nickel achieve minimum stress at pH levels between 2.9 and 3.8 [2]. These findings indicate that both nickel concentration and pH must be simultaneously optimized to achieve desired stress characteristics.

Current density represents another critical parameter for stress modulation. Research has established that increasing current density generally decreases tensile stress or increases compressive stress in sulfamate nickel deposits [1] [7]. However, excessive current densities can lead to differential polarization and increased hydrogen evolution, potentially compromising deposit quality through reduced density and increased porosity.

The relationship between hardness, elastic modulus, and residual stress has been quantitatively established. When coatings exhibit residual compressive stress, both hardness and elastic modulus values are higher compared to coatings under residual tensile stress [7]. This relationship provides a mechanism for tailoring mechanical properties through stress control techniques.

Agitation and flow conditions significantly influence stress development and deposit uniformity. Adequate agitation ensures uniform ion distribution and prevents localized depletion near the cathode surface [3]. However, excessive agitation can introduce surface bubbles and affect surface quality, necessitating optimization of agitation parameters for each specific application.

High-Rate Deposition Systems for Aerospace Components

Current Density Thresholds for Defect-Free Coatings

The achievement of defect-free coatings in aerospace applications requires precise determination and control of current density thresholds specific to each component type and application requirement. Research has established that current density thresholds vary significantly based on component geometry, required coating thickness, and service environment demands [8] [9].

For turbine blade applications, current density thresholds between 1.0 and 5.0 amperes per square decimeter have been established as optimal for producing defect-free coatings with thicknesses ranging from 25 to 250 micrometers [10] [11]. These parameters enable deposition rates of 50 to 125 micrometers per hour while maintaining the structural integrity required for high-temperature aerospace environments.

Electronic contact applications demand higher current densities, typically ranging from 2.5 to 10.0 amperes per square decimeter, enabling rapid deposition of thinner coatings (10-50 micrometers) at rates up to 200 micrometers per hour [10]. The higher current densities are tolerable for these applications due to the reduced thickness requirements and the need for enhanced electrical conductivity characteristics.

Optical mold applications require more conservative current density ranges of 1.0 to 3.0 amperes per square decimeter to achieve the superior surface finish quality demanded by precision optical applications [3]. Despite the lower current densities, substantial coating thicknesses of 50 to 500 micrometers can be achieved with deposition rates of 25 to 75 micrometers per hour.

The relationship between current density and coating defects follows well-established electrochemical principles. Excessive current densities beyond the optimum range lead to differential polarization, causing uneven current distribution and resulting in defects such as burning, roughness, and porosity [3] [8]. Conversely, insufficient current densities result in slow deposition rates and potential adhesion problems due to inadequate activation of the substrate surface.

Critical current density thresholds have been identified for specific defect types. Pitting defects typically emerge when current densities exceed 5 amperes per square decimeter in standard sulfamate formulations, while burning occurs at current densities above 8 amperes per square decimeter when boric acid concentrations are insufficient [3]. These thresholds provide practical guidelines for process optimization in aerospace manufacturing environments.

Microstructure Evolution Under Turbulent Flow Conditions

The microstructural characteristics of nickel sulfamate deposits are profoundly influenced by fluid flow conditions during electrodeposition, with turbulent flow regimes offering both advantages and challenges for aerospace component manufacturing [12] [13]. Understanding microstructure evolution under various flow conditions enables optimization of deposit properties for specific aerospace applications.

Turbulent flow conditions, characterized by Reynolds numbers exceeding 2000, promote enhanced mass transport and improved current distribution across complex component geometries typical of aerospace applications [12]. The increased mass transport results in more uniform metal ion concentration at the electrode surface, leading to refined grain structures and improved mechanical properties.

The grain size refinement mechanism under turbulent conditions involves increased nucleation rates due to enhanced ion transport and reduced concentration gradients [12]. Studies have demonstrated that crystallite size exhibits an inverse relationship with stirring rate, with turbulent conditions producing significantly finer grain structures compared to laminar flow conditions. This grain refinement contributes to enhanced hardness and strength characteristics desired in aerospace applications.

However, turbulent flow conditions also present challenges that must be carefully managed. High stirring rates can introduce surface bubbles that affect surface quality and deposit properties [12]. The formation of these bubbles creates localized regions of altered current density and can result in surface defects that compromise the performance of precision aerospace components.

The optimization of turbulent flow parameters requires balancing enhanced mass transport benefits against potential surface quality degradation. Research has shown that moderate turbulent conditions provide optimal hardness distribution on coated specimens, while excessive turbulence can lead to degraded mechanical properties despite improved mass transport characteristics [12].

Microstructure evolution under turbulent flow exhibits distinct patterns related to current density and temperature interactions. The combination of turbulent flow with optimized current densities produces nanocrystalline structures with grain sizes less than 30 nanometers, resulting in enhanced mechanical properties suitable for demanding aerospace applications [14]. These nanocrystalline deposits exhibit superior strength and hardness compared to conventional grain sizes achieved under laminar flow conditions.

Ternary Alloy Development (Ni-Fe-P Systems)

Codeposition Kinetics of Transition Metal Additives

The development of ternary nickel-iron-phosphorus alloy systems through electrodeposition represents a significant advancement in materials engineering for high-performance applications. The codeposition kinetics of transition metal additives in sulfamate-based electrolytes involve complex electrochemical interactions that determine alloy composition, microstructure, and ultimate performance characteristics [15] [16].

Iron codeposition in nickel sulfamate electrolytes exhibits anomalous behavior, where the deposit composition differs significantly from the electrolyte composition [15]. Research has demonstrated that when using electrolytes with nickel-to-iron ratios favoring nickel, the resulting deposits are actually enriched in iron content. For example, solutions containing approximately 67 percent nickel and 33 percent iron produce nanowire deposits containing approximately 79 percent iron and 21 percent nickel [15].

The phosphorus incorporation mechanism involves the electrochemical reduction of hypophosphite ions according to the reaction: H₂PO₂⁻ + 2H⁺ + e⁻ → P + 2H₂O, followed by the formation of metal phosphide through the reaction: Mᶻ⁺ + P + ze⁻ → MP [15]. This process enables the incorporation of phosphorus into the nickel-iron matrix, creating ternary alloy compositions with enhanced catalytic and mechanical properties.

The codeposition current density significantly influences alloy composition and properties. Optimal current densities for various ternary compositions range from 1.8 to 8.0 amperes per square decimeter, depending on the desired iron and phosphorus content [15]. Lower current densities generally favor more uniform codeposition, while higher current densities can lead to preferential deposition of specific elements.

Pulse electrodeposition techniques have proven particularly effective for controlling ternary alloy composition. The use of pulsed square wave deposition, switching between cathodic potentials of -1.2 volts for 6 seconds and -0.75 volts for 4 seconds versus saturated calomel electrode for 70 cycles, enables precise control over composition and morphology [15]. This technique allows for the production of well-defined nanostructures with controlled ternary compositions.

The role of complexing agents and bath additives significantly influences codeposition kinetics. Sodium hypophosphite monohydrate at concentrations of 20 grams per liter serves as both a phosphorus source and a reducing agent, facilitating the incorporation of phosphorus into the growing deposit [15]. The presence of sulfamate anions provides excellent solubility and stability for metal ions while minimizing undesirable side reactions.

Phase Stability in High-Temperature Service Environments

The phase stability of nickel-iron-phosphorus ternary alloys in high-temperature service environments represents a critical consideration for aerospace and industrial applications where elevated temperature performance is essential [17] [18]. Understanding phase transformations and stability limits enables proper alloy selection and service life prediction for demanding applications.

Phase stability analysis reveals distinct temperature-dependent transformations in ternary nickel-iron-phosphorus systems. At temperatures between 200-400°C, the primary phases consist of face-centered cubic nickel solid solution with dispersed Ni₃P precipitates [19]. This phase combination provides excellent mechanical stability and resistance to thermal degradation, making it suitable for moderate temperature aerospace applications.

As service temperatures increase to the 400-600°C range, significant phase transformations occur with the formation of Ni₂P and Ni₃P phases [19]. The volume changes associated with these transformations range from 1.2 to 2.8 percent, which must be considered in component design to prevent dimensional instability or stress-induced failures.

At elevated temperatures between 600-800°C, Ni₂P becomes the dominant phase, accompanied by volume changes of 2.8 to 4.5 percent [19]. The oxidation rates increase significantly in this temperature range, reaching 0.15 to 0.40 milligrams per square centimeter per hour, necessitating protective coating systems or environmental controls for extended service life.

The thermal stability of ternary alloys shows strong dependence on iron and phosphorus content. Compositions with higher iron content generally exhibit reduced thermal stability, with phase transformations occurring at lower temperatures [15]. Conversely, optimized phosphorus content can enhance phase stability by forming thermodynamically stable phosphide phases that resist high-temperature degradation.

Service life expectancy varies dramatically with operating temperature and alloy composition. At temperatures below 400°C, service lives exceeding 10,000 hours can be achieved with properly formulated ternary compositions [19]. However, at temperatures above 1000°C, service life expectancy drops to less than 1000 hours due to accelerated oxidation and phase instability.

The mechanical stability of ternary alloys in high-temperature environments follows predictable trends related to phase composition and microstructural evolution. Alloys maintaining coherent precipitate structures exhibit superior mechanical stability compared to those undergoing extensive phase transformations [18]. The optimization of ternary composition enables tailoring of phase stability characteristics to match specific service temperature requirements.

Oxidation resistance in high-temperature environments depends strongly on alloy composition and surface treatment. The formation of protective oxide scales, particularly aluminum or chromium oxides when these elements are present as minor additions, significantly enhances high-temperature stability [17]. However, the base nickel-iron-phosphorus ternary systems require careful environmental control or protective atmospheres for extended high-temperature service.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

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Dates

Last modified: 08-15-2023

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